molecular formula C20H21N3O3S2 B2683004 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188362-99-3

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2683004
CAS No.: 1188362-99-3
M. Wt: 415.53
InChI Key: GOWBLYQLSKZODQ-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a phenyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This compound exhibits strong inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide interacts with AChE by binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . This dual binding results in an uncompetitive inhibition of AChE, effectively reducing the enzyme’s activity .

Biochemical Pathways

The action of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is involved in processes such as memory and learning .

Result of Action

The inhibition of AChE by 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound has shown neuroprotective properties, capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolidine ring and the attachment of the methylsulfonyl and carboxamide groups through amide bond formation and sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and pyrrolidine-based molecules, such as:

  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
  • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(sulfonyl)pyrrolidine-2-carboxamide

Uniqueness

What sets N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-10-16-18(12-13)27-20(22-16)14-6-8-15(9-7-14)21-19(24)17-4-3-11-23(17)28(2,25)26/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWBLYQLSKZODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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